molecular formula C18H21N3O4 B1388320 Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate CAS No. 1185303-59-6

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate

Cat. No.: B1388320
CAS No.: 1185303-59-6
M. Wt: 343.4 g/mol
InChI Key: OTAZZICCGYKWQK-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring, a pyrrolidine ring, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amination. The final step involves the formation of the oxalate salt, which is achieved by reacting the amine with oxalic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted amines.

Scientific Research Applications

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate
  • Pyridin-3-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate
  • Quinolin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate

Uniqueness

Pyridin-4-ylmethyl-(4-pyrrolidin-1-YL-phenyl)-amine oxalate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

oxalic acid;N-(pyridin-4-ylmethyl)-4-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.C2H2O4/c1-2-12-19(11-1)16-5-3-15(4-6-16)18-13-14-7-9-17-10-8-14;3-1(4)2(5)6/h3-10,18H,1-2,11-13H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAZZICCGYKWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NCC3=CC=NC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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